4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)-
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Overview
Description
3-(3-Methylisoxazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-methylisoxazolyl group and a p-tolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylisoxazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 3-Methylisoxazolyl Group: The 3-methylisoxazolyl group can be introduced via a nucleophilic substitution reaction using a suitable isoxazole derivative.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts acylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylisoxazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
3-(3-Methylisoxazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylisoxazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylisoxazol-5-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(3-Methylisoxazol-5-yl)-2-(m-tolyl)quinazolin-4(3H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
3-(3-Methylisoxazol-5-yl)-2-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
3-(3-Methylisoxazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and interaction with biological targets compared to its analogs.
Properties
CAS No. |
90059-43-1 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-14(10-8-12)18-20-16-6-4-3-5-15(16)19(23)22(18)17-11-13(2)21-24-17/h3-11H,1-2H3 |
InChI Key |
KETSTQXKYPKCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=NO4)C |
Origin of Product |
United States |
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